tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its spirocyclic scaffold, which consists of two fused rings sharing a single atom, providing a rigid and sterically constrained framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often require the use of dry solvents and controlled temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The rigid spirocyclic scaffold allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for biological targets . This compound may act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:
2-aminoisobutyric acid: A naturally occurring amino acid with a sterically constrained structure.
2-azetidinecarboxylic acid: Another naturally occurring amino acid with a four-membered ring structure.
2,4-methanoproline: A synthetic amino acid with a rigid polycyclic structure.
These compounds share the characteristic of having sterically constrained frameworks, which can enhance their biological activity and selectivity. this compound is unique due to its specific spirocyclic scaffold and the presence of both amino and carboxylate functional groups, making it a versatile building block for various applications.
Properties
IUPAC Name |
tert-butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-7-12(8-14)5-11(4,13)6-12/h5-8,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGZCEHFBUGRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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